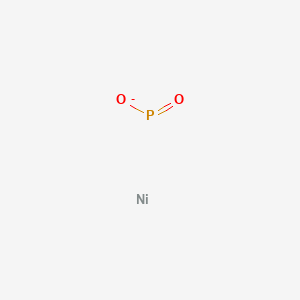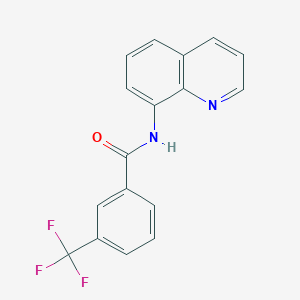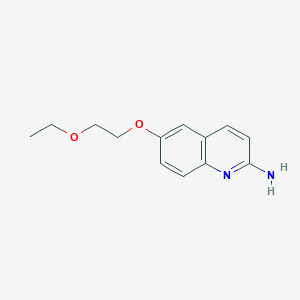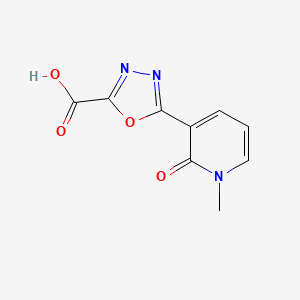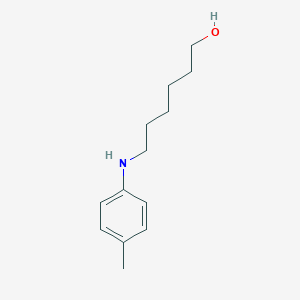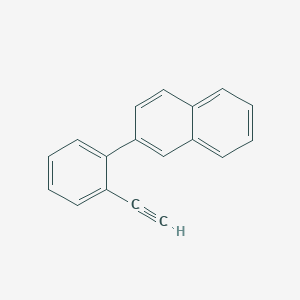
2-(2-Ethynylphenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethynylphenyl)naphthalene is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethynylphenyl)naphthalene typically involves the coupling of 2-bromonaphthalene with 2-ethynylphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Ethynylphenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of ethyl-substituted naphthalene.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(2-Ethynylphenyl)naphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethynylphenyl)naphthalene largely depends on its application. In fluorescence studies, the compound’s ethynyl group can enhance conjugation, leading to increased fluorescence intensity. In drug development, its interaction with biological targets would depend on the specific functional groups present and their ability to bind to active sites on enzymes or receptors .
Comparación Con Compuestos Similares
- 2-Vinylnaphthalene
- 2-Ethenylnaphthalene
- 2-Naphthol
Comparison: 2-(2-Ethynylphenyl)naphthalene is unique due to the presence of the ethynyl group, which imparts distinct electronic properties compared to similar compounds like 2-vinylnaphthalene and 2-ethenylnaphthalene. This structural feature can influence its reactivity and applications, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C18H12 |
|---|---|
Peso molecular |
228.3 g/mol |
Nombre IUPAC |
2-(2-ethynylphenyl)naphthalene |
InChI |
InChI=1S/C18H12/c1-2-14-7-5-6-10-18(14)17-12-11-15-8-3-4-9-16(15)13-17/h1,3-13H |
Clave InChI |
ZIJPKOWAYSQBHL-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=CC=C1C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14122734.png)

![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14122748.png)
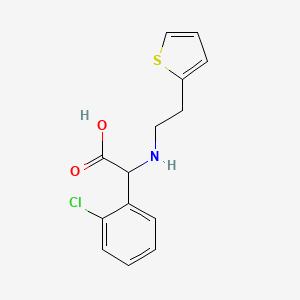

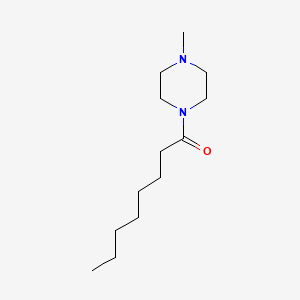
![Benzeneacetamide, 4-[(fluorosulfonyl)oxy]-](/img/structure/B14122776.png)
